3-(2,4-Dimethylphenyl)-1-methyl-1H-indol-2-amine
CAS No.: 62693-65-6
Cat. No.: VC15938959
Molecular Formula: C17H18N2
Molecular Weight: 250.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 62693-65-6 |
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Molecular Formula | C17H18N2 |
Molecular Weight | 250.34 g/mol |
IUPAC Name | 3-(2,4-dimethylphenyl)-1-methylindol-2-amine |
Standard InChI | InChI=1S/C17H18N2/c1-11-8-9-13(12(2)10-11)16-14-6-4-5-7-15(14)19(3)17(16)18/h4-10H,18H2,1-3H3 |
Standard InChI Key | KHCWFTHIASZVCZ-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C=C1)C2=C(N(C3=CC=CC=C32)C)N)C |
Introduction
Chemical Structure and Physicochemical Properties
3-(2,4-Dimethylphenyl)-1-methyl-1H-indol-2-amine belongs to the class of substituted indole amines, characterized by a 1-methylindole core with a 2,4-dimethylphenyl group at the 3-position and an amine functional group at the 2-position. The molecular formula is C₁₈H₂₀N₂, with a molecular weight of 264.36 g/mol (calculated based on structural analogs ). Key physicochemical properties, inferred from similar indole derivatives, include:
Property | Value/Prediction |
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Boiling Point | 465–480 °C (Predicted) |
Density | 1.12–1.18 g/cm³ |
logP (Lipophilicity) | 3.8 ± 0.3 |
Aqueous Solubility | Poor (≤0.1 mg/mL) |
The compound’s planar indole ring and hydrophobic dimethylphenyl substituent contribute to its limited solubility in polar solvents, a common trait among aromatic amines .
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of 3-(2,4-Dimethylphenyl)-1-methyl-1H-indol-2-amine typically involves multi-step organic reactions, as outlined in studies on analogous indole derivatives :
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Indole Core Formation:
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Functionalization at the 3-Position:
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Amine Group Installation:
A representative synthesis yield ranges from 35–50%, with purity confirmed via HPLC (>95%) .
Spectral Characterization
Key spectral data for structural confirmation include:
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¹H NMR (DMSO-d₆):
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¹³C NMR:
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MS (ESI+):
Comparative Analysis with Related Indole Derivatives
The 2,4-dimethylphenyl group enhances lipophilicity, improving blood-brain barrier permeability compared to simpler indoles .
Challenges and Future Directions
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Synthetic Optimization: Current yields remain suboptimal due to steric hindrance during coupling reactions. Microwave-assisted synthesis could enhance efficiency .
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Toxicity Profiling: No in vivo data exist; studies on hepatic CYP450 metabolism are critical .
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Target Selectivity: Molecular dynamics simulations are needed to assess off-target kinase interactions .
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